molecular formula C18H17F3N2O3S B6969628 N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide

Cat. No.: B6969628
M. Wt: 398.4 g/mol
InChI Key: ALRXNKWOVBBJDH-UHFFFAOYSA-N
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Description

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of multiple fluorine atoms and a sulfonamide group further enhances its chemical properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-11(24)23-8-7-17(14-6-5-13(19)9-12(14)10-23)22-27(25,26)18-15(20)3-2-4-16(18)21/h2-6,9,17,22H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRXNKWOVBBJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide involves several steps, typically starting with the preparation of the benzazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the acetyl and fluorine groups requires specific reagents and conditions, such as acetyl chloride and fluorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms and sulfonamide group can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its effectiveness.

Comparison with Similar Compounds

N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2,6-difluorobenzenesulfonamide can be compared with other benzazepine derivatives and fluorinated sulfonamides. Similar compounds include:

  • N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-2-chloroacetamide
  • (E)-N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)-4-(dimethylamino)but-2-enamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of acetyl, fluorine, and sulfonamide groups in this compound distinguishes it from other related compounds.

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